molecular formula C6H14ClNS B6221217 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 2758000-16-5

1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No.: B6221217
CAS No.: 2758000-16-5
M. Wt: 167.7
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Description

1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a methylsulfanyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methylthiomethylamine under acidic conditions to form the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 1-[(methylsulfanyl)methyl]cyclopropan-1-amine hydrochloride
  • 1-[(methylsulfanyl)methyl]cyclopentan-1-amine hydrochloride
  • 1-[(methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride

Comparison: 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The strain in the cyclobutane ring can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research .

Properties

CAS No.

2758000-16-5

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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